Binding Affinity Advantage vs. ABT-089 (Pozanicline) at α4β2 nAChR
In vitro radioligand binding assays demonstrate that Sofiniclin (ABT-894) exhibits substantially higher affinity for the α4β2 nicotinic receptor subtype compared to the related agonist ABT-089. Using 125I-epibatidine as the radioligand, the Ki of Sofiniclin is 1.3 nM . In contrast, ABT-089 exhibits a Ki of 16 nM at the same receptor subtype using 3H-cytisine . This represents an approximate 12-fold higher binding affinity for Sofiniclin, establishing a clear potency distinction at the molecular target level.
| Evidence Dimension | Binding Affinity (Ki) at α4β2 nAChR |
|---|---|
| Target Compound Data | Ki = 1.3 nM (125I-epibatidine) |
| Comparator Or Baseline | ABT-089 (Pozanicline): Ki = 16 nM (3H-cytisine) |
| Quantified Difference | ~12.3-fold higher affinity for Sofiniclin |
| Conditions | In vitro radioligand binding; human recombinant α4β2 nAChR |
Why This Matters
This difference in target engagement affinity directly impacts dose selection in preclinical studies and is a primary driver of the observed in vivo potency gap.
